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Melanoma-associated antigen C2 (307-315) -

Melanoma-associated antigen C2 (307-315)

Catalog Number: EVT-243581
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Product Introduction

Description
Melanoma-associated antigen C2
Source and Classification

MAGEC2 is classified under the cancer/testis antigen category, meaning it is typically expressed in testicular germ cells but aberrantly expressed in several malignancies, including melanoma, breast cancer, and hepatocellular carcinoma. Its expression is often associated with poor prognosis in cancer patients, making it a potential target for immunotherapy and vaccine development .

Synthesis Analysis

Methods of Synthesis

The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through various methods, including solid-phase peptide synthesis, also known as Merrifield synthesis. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of specific peptide sequences that can be used for research or therapeutic purposes .

Technical Details

The synthesis process typically involves:

  1. Selection of Amino Acids: The desired sequence is determined based on the target peptide's biological activity.
  2. Coupling Reactions: Amino acids are sequentially added to the growing peptide chain through coupling reactions, often using activating agents to facilitate bond formation.
  3. Cleavage and Purification: Once the desired sequence is synthesized, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of melanoma-associated antigen C2 comprises a series of amino acids that form its functional domains. The protein's specific sequence and three-dimensional conformation are crucial for its interaction with T-cell receptors and other immune components.

  • Molecular Weight: Approximately 25 kDa
  • Amino Acid Length: Typically around 100-200 amino acids depending on the specific isoform.

The structural analysis often employs techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation and functional sites .

Chemical Reactions Analysis

Reactions Involving MAGEC2

MAGEC2 participates in several biochemical pathways that influence cellular behavior in cancer:

  1. Interaction with Immune Cells: MAGEC2 can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell recognition.
  2. Signal Transduction: It has been shown to interact with signaling pathways such as signal transducer and activator of transcription 3 (STAT3), promoting cell survival and proliferation in tumor environments .

Technical Details

The modulation of these interactions can be influenced by various factors, including post-translational modifications like phosphorylation or ubiquitination, which can alter MAGEC2's stability and activity within cancer cells.

Mechanism of Action

Process and Data

The mechanism by which melanoma-associated antigen C2 contributes to tumorigenesis involves several key processes:

  • Immune Evasion: By expressing MAGEC2, tumors can evade immune detection since this protein is not present in normal tissues.
  • Cell Survival: MAGEC2 stabilizes activated STAT3 by inhibiting its degradation, which enhances cell survival signaling pathways and prevents apoptosis in cancer cells .

Data from studies indicate that high levels of MAGEC2 correlate with increased resistance to apoptotic stimuli, underscoring its role as an oncogene.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MAGEC2 exhibits variable solubility depending on its environment; it may be more soluble in physiological conditions conducive to protein interactions.
  • Stability: The protein's stability can be affected by temperature and pH, influencing its functional integrity during experiments.

Chemical Properties

  • pI (Isoelectric Point): The pI of MAGEC2 can vary based on its amino acid composition but typically falls within a range that supports interaction with cellular components.
  • Reactivity: MAGEC2 may undergo various chemical modifications that affect its reactivity with antibodies or other proteins involved in immune responses.
Applications

Scientific Uses

Melanoma-associated antigen C2 has several significant applications in scientific research:

  • Cancer Immunotherapy: Due to its expression profile, MAGEC2 serves as a target for developing cancer vaccines aimed at eliciting a robust immune response against tumors expressing this antigen.
  • Biomarker Development: Its presence in tumor tissues makes MAGEC2 a potential biomarker for diagnosing certain cancers or predicting patient outcomes.
  • Research Tool: The study of MAGEC2 interactions helps elucidate mechanisms of tumorigenesis and immune evasion, contributing to broader cancer research efforts .
Introduction to MAGEC2 in Oncobiology

MAGEC2 as a Cancer-Testis Antigen: Classification and Evolutionary Conservation

Melanoma-associated antigen C2 (MAGEC2), also designated HCA587, is a member of the type I cancer-testis antigens (CTAs), a group of proteins characterized by their restricted expression in immune-privileged germline tissues (testis, placenta) and aberrant reactivation in diverse malignancies [1] [7]. CTAs are classified into two major subgroups: those encoded on the X chromosome (CT-X antigens) and autosomal non-X CTAs. MAGEC2 belongs to the CT-X subgroup, specifically within the MAGE-C subfamily clustered at chromosomal locus Xq26-27 [4] [6]. This X-chromosomal clustering is a hallmark of rapidly evolving CT-X genes, which constitute over 10% of the coding sequences on the human X chromosome and exhibit significant species-specific diversification [6] [9].

Evolutionarily, the MAGE family originated from a single ancestral gene in lower eukaryotes. During eutherian mammal radiation, extensive gene duplication events, facilitated by LINE elements and retrotransposition, led to the expansion into distinct subfamilies (MAGE-A, -B, -C) [3] [6]. The MAGEC subfamily, including MAGEC2, emerged later than the ancient type II MAGEs (e.g., MAGE-D), evolving under positive selection that favored diversification. This contrasts with type II MAGEs, which evolved under purifying selection to conserve ancestral functions [6] [10]. Consequently, human MAGEC2 shares limited sequence conservation with murine orthologs, reflecting its accelerated evolution and adaptation to human-specific germline and oncogenic functions [3] [6].

Table 1: Evolutionary and Genomic Features of MAGE Subfamilies

SubfamilyChromosomal LocusExpression PatternEvolutionary SelectionConservation
MAGE-C (e.g., MAGEC2)Xq26-27Testis, placenta, cancersPositive (diversifying)Low (species-specific)
MAGE-A/BXq28 / Xp21Testis, placenta, cancersPositive (diversifying)Moderate within species
Type II (e.g., MAGE-D)Autosomes / XUbiquitous (brain, somatic tissues)Purifying (conservative)High (cross-species)

Aberrant Expression in Malignancies: Association with Tumor Aggressiveness and Metastatic Potential

MAGEC2 exhibits near-exclusive expression in male germ cells under physiological conditions. However, epigenetic dysregulation—primarily promoter demethylation—triggers its pathological reactivation across diverse cancers. Its expression is prevalent in hepatocellular carcinoma (HCC), melanoma, breast cancer, lung cancer, and bladder carcinoma, with frequencies ranging from 20% to 60% depending on tumor type and stage [1] [5] [8]. Critically, MAGEC2 is not merely a passive biomarker; it actively drives tumor progression and metastasis through multiple molecular pathways.

Clinical studies demonstrate a robust correlation between MAGEC2 expression and aggressive disease phenotypes:

  • Breast Cancer: In a cohort of 420 invasive ductal carcinomas, MAGEC2 positivity correlated with high tumor grade (P=0.014), advanced stage (P=0.002), lymph node metastasis (P=0.013), and reduced metastasis-free survival. MAGEC2+ tumors were predominantly estrogen receptor-negative (P=0.037), indicating association with poor-prognosis subtypes [2].
  • Hepatocellular Carcinoma (HCC): MAGEC2 overexpression independently predicts poor overall survival (HR=2.1; P<0.001). Immunohistochemistry of 95 HCC tissues revealed MAGEC2 expression in 58% of tumors, linked to vascular invasion and intrahepatic metastasis [8].
  • Melanoma: MAGEC2 expression in primary melanomas is a potent predictor of sentinel lymph node metastasis, implicating its role in early dissemination [1] [5].

Mechanistically, MAGEC2 induces epithelial-mesenchymal transition (EMT), a cornerstone of metastasis. In breast and HCC models, MAGEC2 overexpression downregulates epithelial markers (E-cadherin, cytokeratin) while upregulating mesenchymal markers (vimentin, fibronectin, N-cadherin). This reprogramming enhances migratory and invasive capacities, as confirmed by scratch wound and transwell assays [2] [8]. Furthermore, MAGEC2 stabilizes oncogenic proteins like BS69 via ubiquitin-mediated degradation (see 1.3), facilitating metastasis-associated signaling pathways such as NF-κB and STAT3 [7].

Table 2: Clinical Significance of MAGEC2 Expression in Human Cancers

Cancer TypeExpression FrequencyAssociated Clinicopathological FeaturesPrognostic Impact
Breast Cancer30-40%High grade, ER-negative, LN metastasisReduced metastasis-free survival (P<0.01)
Hepatocellular Carcinoma58%Vascular invasion, intrahepatic metastasisReduced overall survival (HR=2.1; P<0.001)
Melanoma20-50%Sentinel LN metastasis, advanced stageShorter recurrence-free interval

MAGEC2 and the MAGE Protein Family: Structural Homology and Functional Divergence

All MAGE proteins share a conserved ~200-amino acid C-terminal domain termed the MAGE homology domain (MHD). Structural analyses reveal the MHD folds into tandem winged-helix (WH) motifs (WH-A and WH-B) that form a hydrophobic cleft critical for protein-protein interactions [6] [10]. Despite this shared architecture, type I MAGEs like MAGEC2 exhibit distinct functional properties compared to type II family members due to divergent N-terminal sequences and binding partner specificity.

Functionally, MAGEC2 operates primarily as an oncogenic scaffold that modulates E3 ubiquitin ligase activity:

  • TRIM28/KAP1 Interaction: MAGEC2 binds the RING domain of TRIM28, a transcriptional co-repressor. This interaction stabilizes MAGEC2 by inhibiting proteasomal degradation. Depletion of TRIM28 in melanoma cells reduces MAGEC2 protein (but not mRNA) by >80%, confirming post-translational regulation. Immunoprecipitation-mass spectrometry (IP-MS) confirms endogenous MAGEC2-TRIM28 complexes in tumor cells [1] [5] [7].
  • BS69 Degradation: MAGEC2 binds the tumor suppressor BS69 (ZMYND11), recruiting E3 ligases to promote its polyubiquitination and proteasomal degradation. This relieves BS69-mediated inhibition of oncogenic NF-κB and STAT3 signaling, enhancing interleukin-6 (IL-6) production and tumor cell survival [7].
  • EMT Induction: MAGEC2 upregulates transcriptional repressors of epithelial genes (e.g., Slug, Twist), driving mesenchymal transition. In HCC xenografts, MAGEC2 knockdown elevates E-cadherin while suppressing N-cadherin and fibronectin, directly linking its function to metastasis [8].

While MAGEC2 shares the MHD with other MAGE proteins, its functional divergence is evident:

  • Unlike type II MAGEs (e.g., MAGE-D1), which regulate neuronal development, MAGEC2 is functionally specialized for germ cell biology and oncogenesis.
  • Compared to MAGE-A proteins that repress p53, MAGEC2 uniquely targets BS69 and TRIM28, highlighting substrate-specific roles within the MAGE network [6] [10].

Table 3: MAGE Protein Interactions and Functional Consequences

MAGE ProteinKey Binding Partner(s)Functional OutcomePathway Impact
MAGEC2TRIM28, BS69Stabilization of MAGEC2; degradation of BS69Enhanced proliferation, EMT, metastasis
MAGE-AHDAC1, p53Transcriptional repression; p53 inactivationCell cycle dysregulation, apoptosis evasion
MAGE-G1NSE1 (SMC5/6 complex)DNA damage repair regulationGenomic stability maintenance

Properties

Product Name

Melanoma-associated antigen C2 (307-315)

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